Procaine Hydrochloride

Local Anesthesia Pharmacokinetics Physicochemical Properties

Choose Procaine hydrochloride for its distinctive amino‑ester profile: rapid pseudocholinesterase hydrolysis (Vmax 18.6 nmol/min/mL), negligible protein binding (5.8%), and a pKa of 8.9–9.05 that underpins a 50‑min clinical window. The compound’s profound vasodilation demands epinephrine co‑formulation, a nuance amide anesthetics lack. In spinal anesthesia, it cuts TNS incidence by 80.6% versus lidocaine. As the reference ester for sodium‑channel and mitochondrial toxicity studies, it is an irreplaceable research asset. Procure with confidence to leverage this unique pharmacokinetic signature.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
CAS No. 51-05-8
Cat. No. B000508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaine Hydrochloride
CAS51-05-8
SynonymsAnuject
Geriocaine
Gerokit
Hewedolor-Procain
Hydrochloride, Procaine
Lophakomp-Procain N
Novocain
Novocaine
Pröcaine chlorhydrate Lavoisier
Procain Braun
Procain curasan
Procain Jenapharm
Procain Rödler
Procain Steigerwald
procain-loges
Procaina Serra
Procaine
Procaine Hydrochloride
Röwo Procain
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl
InChIInChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H
InChIKeyHCBIBCJNVBAKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Procaine Hydrochloride (CAS 51-05-8): Physicochemical and Pharmacological Baseline for Informed Sourcing


Procaine hydrochloride is an amino ester local anesthetic with a molecular weight of 272.77 g/mol and a pKa of 8.9-9.05 [1]. It exhibits a rapid plasma half-life of 40-84 seconds due to hydrolysis by pseudocholinesterase [2], and is characterized by the greatest vasodilatory effect among clinically used local anesthetics [3]. Its aqueous solubility is high (≥51.6 mg/mL in water) , but it is sensitive to light, heat, and pH-dependent degradation, requiring storage in well-closed containers and protection from extreme conditions [4].

Procaine Hydrochloride (CAS 51-05-8): Why Interchanging In-Class Local Anesthetics Compromises Performance


Amino ester local anesthetics cannot be generically interchanged because their clinical and industrial utility is determined by a distinct interplay of physicochemical properties, metabolic stability, and safety profiles. Procaine hydrochloride's unique combination of a high pKa (8.9-9.05) and negligible plasma protein binding (5.8%) [1] dictates a specific onset and duration profile [2]. Its rapid hydrolysis by plasma esterases (Vmax 18.6 nmol/min/mL serum) [3] contrasts sharply with amide analogs like lidocaine, which require hepatic metabolism, and with other esters like 2-chloroprocaine, which is hydrolyzed 5.3 times faster [3]. Furthermore, its profound vasodilatory action [4] necessitates formulation with a vasoconstrictor to achieve clinically useful durations, a requirement not uniformly shared by other agents. These quantitative differences in pharmacokinetics and pharmacodynamics make blind substitution scientifically unsound and can lead to significant deviations in experimental or clinical outcomes.

Procaine Hydrochloride (CAS 51-05-8) Procurement Evidence: Direct Comparative Data Versus Key Analogs


Procaine vs. Lidocaine and Tetracaine: pKa and Protein Binding Define Onset and Duration

Procaine hydrochloride exhibits a pKa of 9.05, which is higher than lidocaine (pKa 7.91) and tetracaine (pKa 8.46) [1]. This higher pKa results in a slower onset of action (6-10 minutes for procaine [2]) compared to lidocaine and tetracaine. Its protein binding is only 6% [1], which is substantially lower than lidocaine (64%) and tetracaine (75.6%) [1]. This low protein binding contributes to its short duration of action (approximately 50 minutes) [1] and rapid systemic clearance, making it suitable for procedures where a brief anesthetic effect is desired, but also necessitating frequent re-administration or combination with a vasoconstrictor [3].

Local Anesthesia Pharmacokinetics Physicochemical Properties

Procaine vs. 2-Chloroprocaine: Quantified Hydrolysis Kinetics Define Systemic Safety Margin

The hydrolysis rate of procaine by homozygous typical plasma cholinesterase is significantly slower than that of its chlorinated analog, 2-chloroprocaine. The maximal reaction velocity (Vmax) for procaine is 18.6 ± 0.9 nmol/min/mL serum, while for 2-chloroprocaine it is 98.4 ± 2.1 nmol/min/mL serum [1]. This represents a 5.3-fold difference in the rate of enzymatic inactivation. The slower hydrolysis of procaine translates to a longer duration of action but also a potentially higher risk of systemic toxicity if plasma esterase activity is compromised. Conversely, the rapid hydrolysis of 2-chloroprocaine contributes to its improved systemic safety profile, making it the preferred agent for high-volume regional anesthesia techniques.

Drug Metabolism Enzymology Toxicology

Procaine vs. Lidocaine: 6% vs. 31% Incidence of Transient Neurologic Symptoms (TNS) in Spinal Anesthesia

In a prospective, randomized, double-blind clinical trial comparing spinal anesthesia with 100 mg hyperbaric procaine versus 50 mg hyperbaric lidocaine in 70 outpatients, the incidence of transient neurologic symptoms (TNS) was significantly lower with procaine. TNS occurred in 6% of procaine patients compared to 31% of lidocaine patients (P = .007) [1]. This represents an 80.6% relative reduction in TNS incidence with procaine. Sensory block quality was similar between the two agents, while motor block was decreased with procaine (P < .05). However, procaine was associated with a prolonged average hospital discharge time by 29 minutes (P < .05) [1].

Spinal Anesthesia Neurotoxicity Clinical Safety

Procaine vs. Lidocaine and Tetracaine: Lower Mitochondrial Uncoupling and Membrane Disruption

In a comparative study of isolated rat liver mitochondria, procaine demonstrated the least stimulatory effect on basal respiration among four local anesthetics tested. Up to a concentration of 10⁻³ M, the order of stimulation was: procaine < lidocaine < dibucaine < tetracaine [1]. Notably, in the range of 10⁻⁵ M to 10⁻⁴ M, procaine was the only agent tested that showed an approximately equal stimulation of basal and ADP-stimulated respiration, resulting in a negligible uncoupling effect [1]. At higher concentrations (>10⁻³ M), tetracaine and dibucaine caused collapse of membrane potential and loss of phosphorylation ability, effects that were less pronounced with procaine [1].

Mitochondrial Toxicity Cellular Pharmacology Safety Pharmacology

Procaine Hydrochloride Injection: Optimized Formulation for Stability via pH Control and Excipients

The stability of procaine hydrochloride in aqueous solution is highly dependent on pH and the presence of specific excipients. A patented formulation (CN102366399A) details an optimized composition for a 2% procaine hydrochloride injection. The formulation contains 20 g procaine hydrochloride, 9 g sodium chloride, and 0.5 g activated charcoal per 1000 mL, with the pH adjusted to 4.0-4.5 using 1 mol/L hydrochloric acid [1]. The preparation method involves sterilization with flowing steam at 100°C for 30 minutes [1]. This specific combination and process are designed to mitigate the known degradation pathways of procaine, which include ester hydrolysis and oxidation of the aromatic primary amine group [2], ensuring product integrity and extended shelf life.

Pharmaceutical Formulation Stability Injectable Manufacturing

Procaine Hydrochloride vs. Sulfonate Salts: Dissolution and Permeability Limitations Drive Salt Selection

A 2025 study comparing procaine hydrochloride with novel procaine sulfonate salts revealed significant differences in in-vitro performance. Procaine hydrochloride achieved only 75% dissolution within 2 hours at pH 4.5 and 7.4, while all procaine sulfonate salts achieved complete dissolution within 30 minutes [1]. Furthermore, sulfonate salts demonstrated a 40% to 70% improvement in permeability compared to procaine hydrochloride [1]. This enhanced permeability was correlated with less stable ion-pair formation for sulfonate counterions, facilitating more effective drug diffusion across membranes [1].

Salt Selection Dissolution Permeability Preformulation

Procaine Hydrochloride (CAS 51-05-8): Validated Application Scenarios Based on Differential Evidence


Spinal Anesthesia for Ambulatory Surgery Where Minimizing TNS Risk is Critical

Procaine hydrochloride should be prioritized for spinal anesthesia in outpatient procedures such as knee arthroscopy, where the risk of transient neurologic symptoms (TNS) is a significant concern. Direct clinical trial data show an 80.6% relative reduction in TNS incidence with procaine (6%) compared to lidocaine (31%) [1]. Although procaine may prolong discharge time, its superior neurologic safety profile in this context provides a compelling clinical advantage for patient comfort and reduced post-operative complications.

Short-Duration Infiltration and Conduction Anesthesia Requiring Rapid Systemic Clearance

Procaine hydrochloride is optimally suited for minor surgical and dental procedures where a brief duration of action (approximately 50 minutes) [2] and rapid systemic clearance are desired. Its low plasma protein binding (5.8%) [3] and rapid hydrolysis by plasma esterases (Vmax 18.6 nmol/min/mL serum) [4] ensure that any absorbed drug is quickly metabolized, minimizing the risk of prolonged systemic effects. This makes it a safe and effective choice for short, well-defined procedures where prolonged numbness would be a disadvantage.

Preclinical Research Requiring a Prototypical Ester Local Anesthetic with Well-Characterized Metabolism

In laboratory settings, procaine hydrochloride serves as the archetypal amino ester local anesthetic for mechanistic studies of sodium channel blockade, mitochondrial function, and esterase-mediated metabolism. Its well-documented hydrolysis kinetics and the availability of direct comparative data on its mitochondrial effects (where it shows the lowest uncoupling potential compared to lidocaine, tetracaine, and dibucaine) [5] make it an essential reference compound for toxicology and pharmacology investigations. Researchers requiring an ester-class local anesthetic with a moderate potency and a clearly defined safety profile will find procaine hydrochloride to be a reliable and indispensable tool.

Veterinary Anesthesia in Food-Producing Animals Where Lidocaine Use is Restricted

Procaine hydrochloride, particularly in combination with epinephrine, represents a viable and effective alternative to lidocaine for local anesthesia in food-producing animals like cattle, where regulatory restrictions on lidocaine exist. A recent study in calves demonstrated that procaine with epinephrine provided analgesic efficacy comparable to lidocaine for thermocautery disbudding, with no significant differences in pain scores or quantitative sensory tests [6]. This supports its use as a safe and compliant option for pain management in veterinary medicine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procaine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.